2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile
Description
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is a fluorinated derivative of the benzo[b]thiophene-3-carbonitrile scaffold. Its molecular formula is C₉H₅FN₂S, with a molecular weight of 192.22 g/mol and CAS number 221061-09-2 . The fluorine substituent at the 6-position introduces distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-amino-6-fluoro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBPFNUJGLSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593617 | |
| Record name | 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221061-09-2 | |
| Record name | 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzo[b]thiophene derivative.
Fluorination: Introduction of a fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Nitrile Formation: The nitrile group at the 3-position can be introduced using cyanation reactions, often involving reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 6-position and amino group at the 2-position participate in nucleophilic and electrophilic substitutions, respectively.
Electrophilic Aromatic Substitution (EAS)
- Fluorine Replacement : The electron-withdrawing fluorine atom directs electrophiles to the 4- and 7-positions. Halogenation with Cl₂ or Br₂ in acetic acid yields 4-chloro- or 4-bromo derivatives .
- Amino Group Reactivity : The amino group undergoes diazotization with NaNO₂/HCl at 0–5°C, forming diazonium intermediates for coupling reactions .
Nucleophilic Aromatic Substitution (NAS)
- Fluorine Displacement : The fluorine atom is replaced by nucleophiles (e.g., amines, alkoxides) under microwave irradiation (100–120°C, 30 min), achieving yields of 75–90% .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, a key pathway in medicinal chemistry applications.
Palladium-Catalyzed C–H Activation
- Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), DMSO, 90°C, 6 h .
- Outcome : Forms 2-(aryl/alkyl)amino-3-cyanobenzo[b]thiophenes via arylthiolation (yields: 68–92%) .
Copper-Mediated S-Arylation
- Reagents : CuBr (10 mol%), Et₃N, DMF, 90°C, 1.5 h .
- Yield : Up to 98% for benzo[b]thiolane derivatives .
Cross-Coupling Reactions
The nitrile group facilitates transition-metal-catalyzed couplings.
Suzuki–Miyaura Coupling
- Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃, dioxane/H₂O (4:1), 80°C .
- Scope : Couples with arylboronic acids to introduce biaryl motifs (yields: 65–85%) .
Nitrile Reduction
- Reagents : LiAlH₄ in anhydrous THF, 0°C → RT.
- Product : Primary amine (2-amino-6-fluorobenzo[b]thiophene-3-methylamine) with >90% conversion.
Amino Group Oxidation
- Reagents : H₂O₂ (30%), FeSO₄ catalyst, pH 4–5 .
- Product : Nitro derivative (2-nitro-6-fluorobenzo[b]thiophene-3-carbonitrile) in 70% yield .
Reaction Optimization Data
Key parameters for substitution and cyclization:
Mechanistic Insights
- Electron-Deficient Ring : The benzo[b]thiophene core’s electron deficiency enhances electrophilic substitution at the 4- and 7-positions .
- Nitrile Participation : The nitrile group stabilizes intermediates via resonance, directing regioselectivity in cross-couplings .
- Fluorine as a Leaving Group : Polar solvents (DMF, DMSO) enhance fluorine displacement by stabilizing transition states in NAS .
Comparative Reactivity
Substituents significantly influence reaction outcomes:
| Compound | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 2-Amino-6-fluorobenzo[b]thiophene-3-CN | 5.2 × 10⁻³ | 98 |
| 2-Amino-6-Cl analogue | 3.8 × 10⁻³ | 92 |
| 2-Amino-6-Br analogue | 2.1 × 10⁻³ | 86 |
Scientific Research Applications
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
- 2-Amino-6-methoxybenzo[b]thiophene-3-carbonitrile (CAS: 221061-11-6): The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization. This contrasts with the electron-withdrawing fluorine in the fluorinated analog, which may reduce electron density on the aromatic ring, affecting binding to biological targets .
- 2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile (CAS: 1243440-56-3): Bromine’s larger atomic radius and polarizability increase steric bulk and lipophilicity compared to fluorine. This could enhance membrane permeability but may reduce solubility .
- 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride (CAS: 1956340-57-0): The chloro substituent offers moderate electron-withdrawing effects.
Saturated vs. Aromatic Ring Systems
- However, saturation reduces aromaticity, which may diminish π-π stacking interactions critical for DNA intercalation. Notably, 6CN exhibits low water solubility, limiting bioavailability .
- 2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: The ketone group at the 6-position enhances polarity and hydrogen-bonding capacity. This derivative demonstrated cytotoxicity against PC-3 prostate cancer cells and inhibited c-Met kinase, suggesting substituents at the 6-position significantly modulate biological activity .
Hybrid and Fused Ring Systems
- ACS03 (Thiophene-Acridine Hybrid): The hybrid structure combines a benzo[b]thiophene core with an acridine moiety, enabling DNA interaction.
2-(p-Tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile :
The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity. This derivative’s crystal structure revealed tight packing due to van der Waals interactions, which could influence formulation strategies .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Derivatives
Table 2: Substituent Effects on Reactivity and Bioactivity
| Substituent | Electronic Effect | Steric Impact | Bioactivity Influence |
|---|---|---|---|
| -F | Electron-withdrawing | Low | Enhanced binding affinity |
| -OCH₃ | Electron-donating | Moderate | Improved resonance stabilization |
| -CF₃ | Strongly electron-withdrawing | High | Increased metabolic stability |
Biological Activity
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile (CAS No. 221061-09-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with an amino group, a fluorine atom, and a nitrile group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H5FN2S
- Molecular Weight : 192.21 g/mol
- Structure : The presence of functional groups such as amino (-NH2), fluoro (-F), and nitrile (-C≡N) enhances its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The amino and nitrile groups can form hydrogen bonds and participate in covalent interactions with nucleophilic residues in proteins, potentially inhibiting enzyme activities.
- Signal Transduction Modulation : The compound may influence signaling pathways by interacting with receptors or transcription factors, similar to other compounds derived from benzo[b]thiophene structures.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Cell Line Studies : Preliminary studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and glioblastoma cells. These effects may be mediated through the inhibition of cell proliferation and induction of apoptosis .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Cytotoxicity |
| MDA-MB-468 | 8.7 | Cytotoxicity |
| Glioblastoma | 12.3 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial enzyme functions similar to sulfonamides.
Case Studies
-
Anticancer Activity in Glioblastoma :
A study demonstrated that derivatives of benzo[b]thiophene compounds, including this compound, inhibited the growth of glioblastoma cells through mechanisms independent of traditional pathways like STAT3 inhibition . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR revealed that modifications in the fluorine substituent significantly influenced the cytotoxicity profiles against breast cancer cell lines, suggesting that further optimization could enhance therapeutic efficacy .
Q & A
Q. What synthetic methodologies are used to prepare 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile, and how are intermediates validated?
The compound can be synthesized via modified Gewald reactions, which involve cyclohexanone, malononitrile, and elemental sulfur under basic conditions. A typical protocol includes refluxing reactants in DMF with K₃PO₄ as a base and CuI as a catalyst, followed by purification via silica chromatography . Intermediates are characterized using TLC for reaction monitoring and IR/NMR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and aromatic proton signals in δ 6.5–7.5 ppm regions) .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromaticity (e.g., fluorophenyl protons show splitting patterns due to coupling with ¹⁹F) .
- IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups .
- LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks with <2 ppm error) .
- X-ray diffraction (XRD) : Resolves ambiguity in regiochemistry by determining bond lengths and angles .
Advanced Research Questions
Q. How do crystallographic refinement tools like SHELXL address challenges in resolving hydrogen bonding networks?
SHELXL employs least-squares refinement against data, constraining H-atom positions using riding models (C–H = 0.93–0.97 Å) and refining anisotropic displacement parameters for non-H atoms. For benzo[b]thiophene derivatives, weak interactions (e.g., C–H⋯F/N) are identified via difference Fourier maps, with ensuring data quality. Challenges include modeling disorder in fluorinated substituents, resolved using TWINABS for multi-scan absorption corrections .
Q. What computational approaches predict polymorphism in fluorinated benzo[b]thiophene carbonitriles?
Density functional theory (DFT) and Hirshfeld surface analysis compare lattice energies of hypothetical polymorphs. For example, Roy (a structurally similar compound) exhibits 10 polymorphs due to conformational flexibility and π-stacking variations. Molecular dynamics simulations assess thermodynamic stability, while PIXEL calculations quantify intermolecular interaction energies (e.g., F⋯H contacts contribute 5–10% to lattice energy) .
Q. How are structure-activity relationships (SARs) evaluated for bioactivity in this compound class?
- In vitro assays : Test antibacterial/antitumor activity via MIC (Minimum Inhibitory Concentration) or MTT assays, comparing derivatives with varying substituents (e.g., 6-fluoro vs. 6-trifluoromethyl groups) .
- Docking studies : Use AutoDock Vina to model interactions with targets like STAT3 or 5-lipoxygenase, validating poses with molecular dynamics (RMSD < 2 Å over 100 ns trajectories) .
- ADMET prediction : SwissADME predicts logP (~2.5) and bioavailability scores (>0.55), guiding lead optimization .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported crystallographic parameters for related compounds?
Cross-validate using:
- R-factors : Ensure and for high-resolution datasets (<1.0 Å). Discrepancies in thermal parameters may arise from twinning; check for .
- Symmetry operations : Verify space group assignments (e.g., vs. ) using PLATON’s ADDSYM to detect missed symmetry .
Q. What experimental design considerations minimize byproducts in SNAr reactions for fluorinated analogs?
- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Temperature control : Maintain 80–100°C to avoid decarboxylation or defluorination .
- Catalyst optimization : CuI (0.2 mmol) enhances regioselectivity, reducing 5-substituted byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
